3,5-Difluoronitrobenzene

Catalog No.
S703818
CAS No.
2265-94-3
M.F
C6H3F2NO2
M. Wt
159.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoronitrobenzene

CAS Number

2265-94-3

Product Name

3,5-Difluoronitrobenzene

IUPAC Name

1,3-difluoro-5-nitrobenzene

Molecular Formula

C6H3F2NO2

Molecular Weight

159.09 g/mol

InChI

InChI=1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H

InChI Key

AUQBBDWDLJSKMI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)[N+](=O)[O-]

Synonyms

1,3-difluoro-5-nitrobenzene; 3,5-Difluoro-1-nitrobenzene; NSC 10260

Canonical SMILES

C1=C(C=C(C=C1F)F)[N+](=O)[O-]

Improving Thermal Stability of Immobilized Porcine Pancreas Lipase

Preparation of Xanthones and Acridones

3,5-Difluoronitrobenzene is a chemical compound with the molecular formula C6H4F2N2O2 and a CAS number of 2265-94-3. It features a nitro group (-NO2) and two fluorine atoms attached to a benzene ring. The compound is characterized by its aromaticity and the presence of electron-withdrawing groups, which significantly influence its chemical behavior and reactivity. Its melting point is reported to be around 36-38 °C, and it has a boiling point of approximately 180 °C .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 1,3-Difluoro-5-nitrobenzene. However, given its use in proteomics, it is possible that DFNB interacts with specific amino acid residues in proteins, potentially modifying their function or enabling their identification []. Further research is needed to elucidate the exact mechanism.

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbon atoms in the benzene ring, making them more susceptible to nucleophilic attack.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, yielding 3,5-difluoroaniline.
  • Electrophilic Aromatic Substitution: The fluorine atoms can direct further electrophilic substitutions on the aromatic ring, typically at the ortho or para positions relative to the nitro group .

The synthesis of 3,5-difluoronitrobenzene can be achieved through several methods:

  • Nitration of Fluorobenzene: This involves treating fluorobenzene with a nitrating mixture (usually concentrated nitric acid and sulfuric acid) under controlled temperatures to introduce the nitro group.
  • Fluorination Reactions: Fluorinated intermediates can be synthesized using various fluorinating agents (e.g., potassium fluoride) followed by nitration.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including halogenation and subsequent reactions to achieve the desired substitution pattern on the benzene ring .

3,5-Difluoronitrobenzene finds applications in various fields:

  • Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
  • Pharmaceuticals: The compound may be used in drug development due to its potential biological activity.
  • Material Science: It can be utilized in creating novel materials with specific electronic or optical properties due to its unique structure .

Interaction studies involving 3,5-difluoronitrobenzene often focus on its reactivity with biological molecules. Research indicates that nitroaromatic compounds can interact with cellular components such as proteins and nucleic acids, leading to alterations in function or structure. These interactions are critical for understanding the compound's potential toxicity and therapeutic effects .

Several compounds share structural similarities with 3,5-difluoronitrobenzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2,4-DifluoronitrobenzeneC6H4F2N2O2Two fluorine atoms at different positionsDifferent substitution pattern affects reactivity
2,5-DifluoronitrobenzeneC6H4F2N2O2Similar structure but different positionsMay exhibit distinct biological activities
3,4-DifluoronitrobenzeneC6H4F2N2O2Fluorine atoms adjacent to each otherPotentially different chemical behavior

The uniqueness of 3,5-difluoronitrobenzene lies in its specific arrangement of functional groups, which influences its chemical reactivity and potential applications compared to other difluoronitrobenzene derivatives .

The exploration of fluorinated aromatic compounds traces back to the 19th century, with Alexander Borodin’s pioneering work on nucleophilic halogen exchange in 1862 marking a foundational milestone. Early efforts focused on substituting halogens with fluorine, a strategy that gained momentum during the Manhattan Project, where fluoropolymers were developed to withstand corrosive uranium hexafluoride (UF₆).

The synthesis of nitrobenzene derivatives advanced significantly in the mid-20th century, driven by the demand for thermally stable and chemically inert materials. 3,5-Difluoronitrobenzene emerged as a key intermediate in the 1980s, particularly through halogen-exchange reactions. For instance, the reaction of 2,4,5-trichloronitrobenzene with alkali metal fluorides in polar aprotic solvents became a standard method, yielding 3,5-difluoronitrobenzene with >80% efficiency. Gas-phase electron diffraction (GED) and computational studies later confirmed its planar C₂v symmetry and rotational barriers, providing insights into its conformational stability.

Significance in Contemporary Chemical Research

Pharmaceutical Applications

3,5-Difluoronitrobenzene is a precursor to 3,5-difluoroaniline, a building block for anticancer and antimicrobial agents. For example, derivatives such as 3,5-difluoro-N-(4-methoxyphenyl)aniline exhibit cytotoxic activity by inhibiting PI3K and MAPK signaling pathways. The compound’s electron-withdrawing groups enhance its reactivity in cross-coupling reactions, enabling the synthesis of complex drug candidates.

Agrochemical Innovations

In agrochemistry, this compound is integral to synthesizing teflubenzuron, an insect growth regulator. Its fluorine atoms improve pesticidal activity by enhancing molecular stability and target specificity.

Material Science

Studies demonstrate that 3,5-difluoronitrobenzene improves the thermal stability of immobilized enzymes, such as porcine pancreas lipase, by modifying surface interactions. Additionally, its derivatives are employed in advanced polymer coatings resistant to UV degradation.

Research Challenges and Opportunities

Synthetic Challenges

  • Hazardous Intermediates: The use of chlorinated precursors (e.g., 2,4,5-trichloronitrobenzene) necessitates stringent safety protocols due to toxicity risks.
  • Catalytic Efficiency: Traditional methods rely on stoichiometric alkali metal fluorides, which generate waste and increase costs. Recent advances in phase-transfer catalysis (PTC) aim to mitigate these issues.

Emerging Opportunities

  • Green Chemistry: Microwave-assisted and flow chemistry techniques reduce reaction times and solvent use. For instance, microwave synthesis of 3,5-difluoronitrobenzene derivatives achieves 85% yield in 2 hours.
  • Electron-Deficient Scaffolds: Its low LUMO energy (-1.8 eV) facilitates applications in organic electronics, such as non-fullerene acceptors for solar cells.

Data Tables

Table 1: Physical and Chemical Properties of 3,5-Difluoronitrobenzene

PropertyValueSource
Molecular FormulaC₆H₃F₂NO₂
Molecular Weight159.09 g/mol
Melting Point17°C
Boiling Point176–177°C
Density (25°C)1.407 g/mL

XLogP3

2.1

Boiling Point

176.5 °C

LogP

2.03 (LogP)

Melting Point

17.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2265-94-3

Wikipedia

3,5-Difluoronitrobenzene

Dates

Modify: 2023-08-15

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